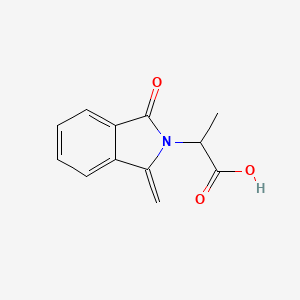![molecular formula C15H20N2O5 B1628124 2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid CAS No. 65717-98-8](/img/no-structure.png)
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid, commonly known as TETA, is a chelating agent that has been extensively studied for its potential applications in various fields of science. TETA is a derivative of ethylenediaminetetraacetic acid (EDTA) and is known for its high affinity towards transition metal ions.
Applications De Recherche Scientifique
TETA has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, TETA has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TETA has been studied for its potential use as a fertilizer and plant growth regulator. In environmental science, TETA has been studied for its potential use in the removal of heavy metal ions from contaminated soil and water.
Mécanisme D'action
TETA acts as a chelating agent by binding to transition metal ions such as copper, iron, and zinc. This binding results in the formation of stable complexes that can be easily excreted from the body. TETA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
TETA has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. TETA has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TETA is its high affinity towards transition metal ions, which makes it a useful tool for the study of metal ion-dependent processes. However, TETA has limitations in terms of its stability and solubility, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of TETA, including the development of more stable and soluble derivatives, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential use in agriculture and environmental science.
In conclusion, TETA is a chelating agent that has been extensively studied for its potential applications in various fields of science. Its high affinity towards transition metal ions makes it a useful tool for the study of metal ion-dependent processes, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TETA in these areas.
Méthodes De Synthèse
TETA can be synthesized by the reaction of ethylenediamine with 2,4,6-trimethylbenzoyl chloride, followed by the addition of glycine and formaldehyde. This reaction results in the formation of TETA, which can be purified through various methods such as recrystallization, column chromatography, or ion exchange chromatography.
Propriétés
Numéro CAS |
65717-98-8 |
|---|---|
Nom du produit |
2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid |
Formule moléculaire |
C15H20N2O5 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2-[[2-amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H20N2O5/c1-8-4-9(2)13(10(3)5-8)14(15(16)22)17(6-11(18)19)7-12(20)21/h4-5,14H,6-7H2,1-3H3,(H2,16,22)(H,18,19)(H,20,21) |
Clé InChI |
FXVKXNAXJZIDLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C(=O)N)N(CC(=O)O)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




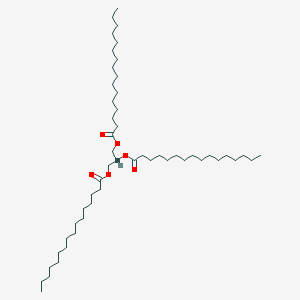
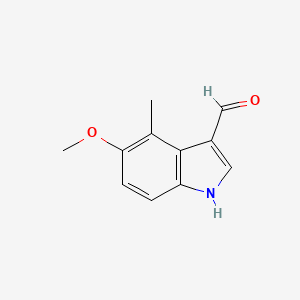
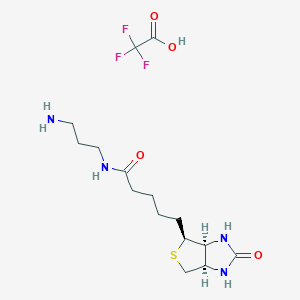
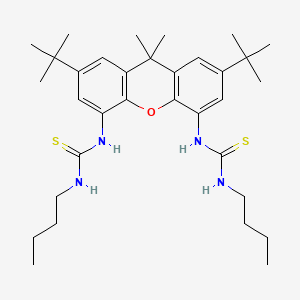
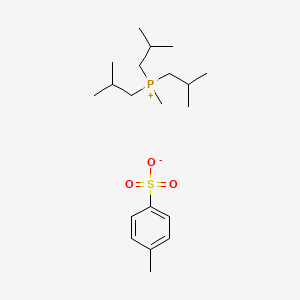
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)
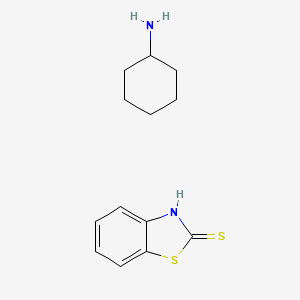
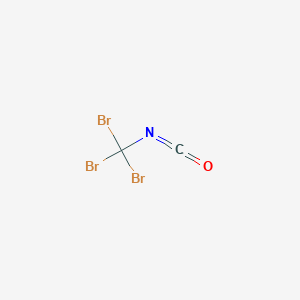
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
